molecular formula C9H4Br2ClN B12879338 5,8-Dibromo-1-chloroisoquinoline

5,8-Dibromo-1-chloroisoquinoline

Cat. No.: B12879338
M. Wt: 321.39 g/mol
InChI Key: YTXXFQHFFDGABV-UHFFFAOYSA-N
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Description

5,8-Dibromo-1-chloroisoquinoline is a chemical compound with the molecular formula C9H4Br2ClN. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms and one chlorine atom attached to the isoquinoline ring, making it a halogenated isoquinoline derivative .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dibromo-1-chloroisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method includes the bromination of 1-chloroisoquinoline using bromine in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the 5 and 8 positions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

5,8-Dibromo-1-chloroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while cross-coupling reactions can produce biaryl compounds .

Scientific Research Applications

5,8-Dibromo-1-chloroisoquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Dibromo-1-chloroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the compound can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dibromo-1-chloroisoquinoline is unique due to its specific halogenation pattern, which can influence its chemical reactivity and biological activity. The presence of bromine atoms at the 5 and 8 positions, along with a chlorine atom, provides distinct electronic and steric properties compared to other halogenated isoquinolines .

Properties

Molecular Formula

C9H4Br2ClN

Molecular Weight

321.39 g/mol

IUPAC Name

5,8-dibromo-1-chloroisoquinoline

InChI

InChI=1S/C9H4Br2ClN/c10-6-1-2-7(11)8-5(6)3-4-13-9(8)12/h1-4H

InChI Key

YTXXFQHFFDGABV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Br)C=CN=C2Cl)Br

Origin of Product

United States

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